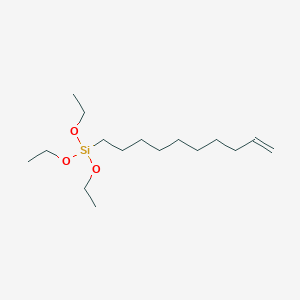
9-Decenyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decenyltriethoxysilane is an organosilicon compound with the chemical formula C16H34O3Si. It is a colorless liquid known for its unique properties, including its ability to improve the wetting and adhesion characteristics of materials. This compound is primarily used as an additive in coatings, sealants, adhesives, and other materials to enhance their performance on various surfaces .
Preparation Methods
The synthesis of 9-Decenyltriethoxysilane typically involves the reaction of 9-decen-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
9-Decenyltriethoxysilane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Decenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: This compound is utilized in the modification of surfaces for biological assays and biosensors.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify surface properties.
Mechanism of Action
The mechanism of action of 9-Decenyltriethoxysilane involves its ability to form strong bonds with both organic and inorganic surfaces. The ethoxy groups can hydrolyze to form silanol groups, which then condense with hydroxyl groups on surfaces, creating a durable and stable bond. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Similar compounds to 9-Decenyltriethoxysilane include:
n-Decyltriethoxysilane: Another organosilicon compound with similar properties but different alkyl chain length.
Octyltriethoxysilane: A shorter-chain analog used for similar applications but with different hydrophobicity.
Vinyltriethoxysilane: Contains a vinyl group instead of a decenyl group, offering different reactivity and applications.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
152222-61-2 |
|---|---|
Molecular Formula |
C16H34O3Si |
Molecular Weight |
302.52 g/mol |
IUPAC Name |
dec-9-enyl(triethoxy)silane |
InChI |
InChI=1S/C16H34O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5H,1,6-16H2,2-4H3 |
InChI Key |
LLBJHMHFNBRQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCC=C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


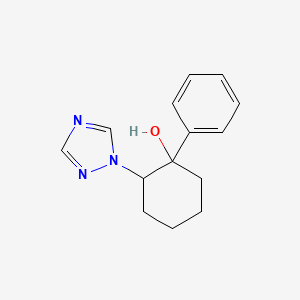
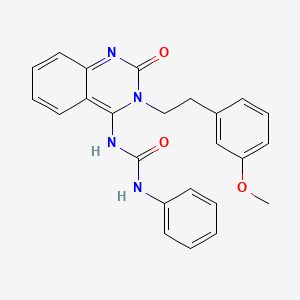
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
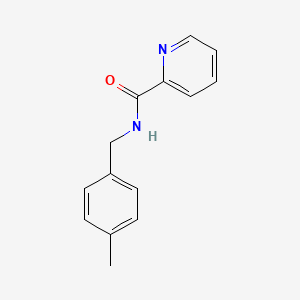
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
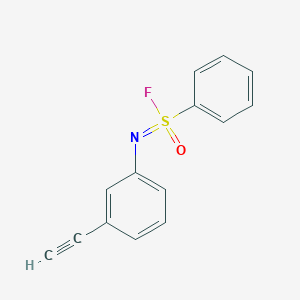
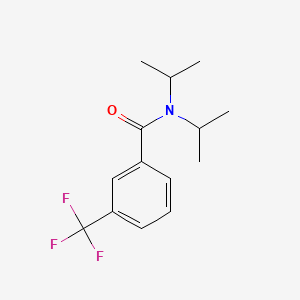
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
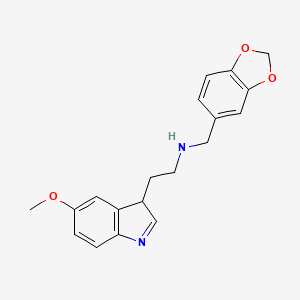


![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
